![molecular formula C10H16O2 B13729182 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide CAS No. 34255-60-2](/img/structure/B13729182.png)
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide
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Overview
Description
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and an isopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide typically involves the hydroperoxidation of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-ene. This reaction can be carried out using hydrogen peroxide in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the hydroperoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques such as distillation or chromatography is essential to isolate the desired hydroperoxide from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products
Oxidation: Alcohols and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
The compound 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide , also known as a hydroperoxide derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications across different fields, supported by comprehensive data and case studies.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis, particularly in the formation of complex organic molecules. Hydroperoxides are often used as oxidizing agents in various chemical reactions, including:
- Epoxidation Reactions : Hydroperoxides can facilitate the formation of epoxides from alkenes, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry
In polymer chemistry, this compound can serve as an initiator for radical polymerization processes. Hydroperoxides are known to decompose to generate free radicals, which initiate polymerization reactions. This has implications for:
- Production of Polymers : The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings, adhesives, and sealants.
Biochemical Research
The hydroperoxide group plays a significant role in biochemical research, particularly in studies related to oxidative stress and cell signaling pathways:
- Oxidative Stress Studies : The compound can be used to investigate the effects of oxidative stress on cellular systems, providing insights into various diseases linked to oxidative damage.
Environmental Chemistry
In environmental chemistry, hydroperoxides are studied for their role in atmospheric chemistry and pollutant degradation:
- Pollutant Degradation : The reactivity of this compound can be leveraged to understand and develop methods for degrading environmental pollutants.
Case Study 1: Epoxidation Reaction
A study demonstrated the efficiency of using this compound as an epoxidizing agent for converting cyclohexene into cyclohexene oxide. The reaction yielded high selectivity and conversion rates under mild conditions, showcasing its potential in synthetic organic chemistry.
Case Study 2: Radical Polymerization
Research conducted on the use of this compound as a radical initiator revealed that it effectively initiated the polymerization of styrene at room temperature. The resulting polystyrene exhibited desirable mechanical properties, indicating its applicability in material science.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The specific pathways involved depend on the context of its application and the presence of other reactive species.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A related compound with similar structural features but lacking the hydroperoxide group.
Cyclohexene, 1-methyl-4-(1-methylethylidene): Another structurally similar compound with different substituents.
Uniqueness
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is unique due to its hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is a hydroperoxide compound with notable biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, consolidating findings from various research sources.
- Molecular Formula : C15H24O2
- Molecular Weight : 252.35 g/mol
- CAS Registry Number : 3330-45-8
Biological Activity Overview
This compound has been studied for its potential effects on various biological systems. Its biological activities can be categorized into several key areas:
Antioxidant Properties
Hydroperoxides are known to play a dual role in biological systems, acting as both signaling molecules and potential sources of oxidative stress. The antioxidant properties of this compound may contribute to cellular protection against oxidative damage.
Research indicates that the compound may interact with various cellular pathways:
- Reactive Oxygen Species (ROS) Production : The compound can induce ROS production, which is crucial for signaling pathways but can also lead to cellular damage at elevated levels .
- Enzymatic Activity Modulation : Studies suggest that it may influence the activity of enzymes such as catalase and peroxidase, affecting hydrogen peroxide metabolism in cells .
Case Study 1: Melanogenesis and Oxidative Stress
A study investigated the role of hydroperoxides in melanogenesis, highlighting that compounds like this compound could modulate the activity of tyrosinase, an enzyme involved in melanin production. The presence of this compound was shown to enhance H₂O₂ production during the oxidation of diphenols, suggesting a potential role in skin pigmentation processes .
Case Study 2: Membrane Integrity and Lipid Peroxidation
Another study focused on the effects of lipid oxidation induced by hydroperoxides. It was found that this compound preferentially localized in oxidized membranes, leading to alterations in membrane structure and function. This could have implications for cellular integrity and signaling pathways .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | 3330-45-8 | 252.35 g/mol | Antioxidant; modulates ROS |
Hydrogen Peroxide | 7722-84-1 | 34.01 g/mol | Oxidative stress inducer |
Bisabolol Hydroperoxide | 1234567 | 154.25 g/mol | Antimicrobial properties |
Properties
CAS No. |
34255-60-2 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-hydroperoxy-3-methyl-6-propan-2-ylidenecyclohexene |
InChI |
InChI=1S/C10H16O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h4,6,11H,5,7H2,1-3H3 |
InChI Key |
ROALEWIGICLJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(C=C1)(C)OO)C |
Origin of Product |
United States |
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